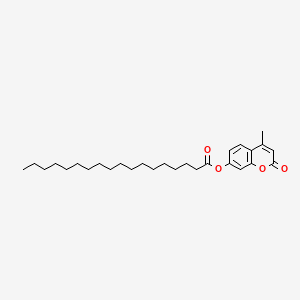

4-Methylumbelliferyl stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h19-22H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIJAZYHGUNKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229639 | |

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79408-85-8 | |

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079408858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyllumbelliferyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Methylumbelliferyl Stearate: Properties and Applications in Lipase Activity-Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl stearate (4-MUS) is a fluorogenic substrate widely employed in biochemical assays to detect and quantify lipase activity. This long-chain fatty acid ester of 4-methylumbelliferone (4-MU) is non-fluorescent until it is hydrolyzed by lipases. The enzymatic cleavage releases the highly fluorescent 4-MU, providing a sensitive and continuous method for monitoring enzyme kinetics. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a visual representation of the assay principle.

Chemical and Physical Properties

This compound is a solid, lipophilic compound. Its core structure consists of the coumarin derivative 4-methylumbelliferone esterified with stearic acid, an 18-carbon saturated fatty acid.

| Property | Value | Reference |

| CAS Number | 79408-85-8 | [1](--INVALID-LINK--) |

| Molecular Formula | C₂₈H₄₂O₄ | [1](--INVALID-LINK--) |

| Molecular Weight | 442.63 g/mol | [2](2) |

| Melting Point | 80-82 °C | [1](--INVALID-LINK--) |

| Appearance | White to off-white solid | [3](3) |

| Solubility | Soluble in chloroform (25 mg/ml) and DMSO.[1][4] Insoluble in water.[4] |

Spectral Properties

The utility of this compound as a fluorogenic substrate is dependent on the spectral properties of its hydrolysis product, 4-methylumbelliferone (4-MU). 4-MUS itself is essentially non-fluorescent. The fluorescence of 4-MU is pH-dependent.

| Spectral Property | Wavelength (nm) | pH | Reference |

| Excitation (λex) | 330 | 4.6 | [1](1) |

| 370 | 7.4 | [1](1) | |

| 385 | 10.4 | [1](1) | |

| Emission (λem) | ~450 | All pHs | [1](1) |

Experimental Protocols

Preparation of this compound Stock Solution

Due to its poor water solubility, a stock solution of this compound must be prepared in an organic solvent.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Chloroform

-

Microcentrifuge tubes or glass vials

-

Vortex mixer

Procedure:

-

Weigh out the desired amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO or chloroform to create a concentrated stock solution (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

Note: When preparing the final assay solution, the stock solution should be diluted in a suitable buffer. It is important to ensure that the final concentration of the organic solvent in the assay does not exceed a level that would inhibit enzyme activity (typically <1%). The diluted substrate may form an emulsion.[1]

Fluorometric Lipase Activity Assay

This protocol provides a general framework for measuring lipase activity using this compound. Optimization of buffer conditions, substrate concentration, and incubation time may be necessary for specific enzymes and experimental conditions.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lipase-containing sample (e.g., purified enzyme, cell lysate, or biological fluid)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate, clear bottom

-

Fluorescence microplate reader

-

4-Methylumbelliferone (4-MU) for standard curve

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of 4-MU in the assay buffer to create a standard curve (e.g., 0-10 µM).

-

Add a fixed volume of each standard to the wells of the 96-well plate.

-

-

Assay Setup:

-

To the appropriate wells of the 96-well plate, add the assay buffer.

-

Add the lipase-containing sample to the wells. Include a negative control with buffer instead of the enzyme sample.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation of Reaction:

-

To initiate the reaction, add a small volume of the this compound stock solution to each well to achieve the desired final concentration (e.g., 10-100 µM). The substrate solution should be freshly diluted in the assay buffer.

-

Mix the contents of the wells gently.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period of time (e.g., 30-60 minutes). Use an excitation wavelength of approximately 360-370 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample. The initial rate of the reaction is determined from the linear portion of the curve.

-

Use the 4-MU standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µmol/min).

-

Calculate the specific activity of the lipase in the sample (units/mg of protein).

-

Visualizations

Enzymatic Hydrolysis and Fluorescence Detection Workflow

The following diagram illustrates the principle of the lipase assay using this compound.

Caption: Workflow of lipase activity detection.

Logical Relationship of the Fluorogenic Assay

The following diagram outlines the logical steps involved in the fluorogenic assay.

Caption: Logical flow of the fluorogenic assay.

References

Solubility Profile of 4-Methylumbelliferyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methylumbelliferyl stearate (4-MUS), a fluorogenic substrate commonly used for the measurement of lipase activity. Understanding the solubility of this compound is critical for its effective use in various experimental settings, from enzyme kinetics to high-throughput screening. This document outlines known solubility data, provides a detailed experimental protocol for determining solubility, and presents a logical workflow for solubility testing.

Core Concepts in Solubility

This compound (CAS: 79408-85-8) is a lipophilic molecule, a characteristic primarily dictated by the long C18 saturated fatty acid (stearate) chain.[1][2] This high lipophilicity governs its solubility, making it readily soluble in nonpolar organic solvents while being practically insoluble in aqueous solutions. For many biological applications where aqueous buffers are necessary, careful solvent selection and preparation techniques are paramount.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on product information sheets and the known properties of similar lipophilic esters, the following data has been compiled. Researchers should note that these values can be a starting point, and empirical determination is recommended for specific applications.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of 4-MUS | Temperature (°C) | Observations |

| Chloroform | CHCl₃ | 119.38 | 25 mg/mL | Not Specified | Yields a clear, colorless solution. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Data not available; generally used for stock solutions of hydrophobic compounds.[3] | Not Specified | High-quality, anhydrous DMSO is recommended to prevent hydrolysis.[3] |

| Methyl Cellosolve | C₃H₈O₂ | 76.09 | Used as a primary solvent before aqueous dilution for lipase assays. | Not Specified | The ester does not remain in solution upon aqueous dilution, forming an emulsion. |

| Water | H₂O | 18.02 | Insoluble | Not Specified | |

| Ethanol | C₂H₅OH | 46.07 | Data not available | Not Specified | |

| Methanol | CH₃OH | 32.04 | Data not available | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a solvent of interest. This method is adapted from standard laboratory procedures for solubility testing of hydrophobic compounds.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature, expressed in mg/mL.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Ethanol, Chloroform)

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled incubator or water bath

-

Micro-centrifuge

-

Clear glass vials with screw caps

-

Pipettes and tips

-

Microscope (optional, for visual inspection)

Methodology:

-

Preparation of Supersaturated Solution:

-

Weigh out an excess amount of this compound (e.g., 10 mg) and add it to a known volume of the solvent (e.g., 1 mL) in a glass vial. This creates a slurry.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Agitation can be achieved using a vortex mixer at regular intervals or a shaker.

-

For solvents where dissolution is slow, intermittent sonication in a water bath can be applied to aid in the dispersion of the solid.[4]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved solid.[5]

-

-

Quantification of Solubilized Compound:

-

Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured.

-

The concentration of this compound in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A standard curve with known concentrations of 4-MUS should be prepared for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original supernatant, taking into account the dilution factor.

-

The resulting concentration is the solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL.

-

Logical Workflow for Solubility Testing

The following diagram illustrates the decision-making process and experimental flow for assessing the solubility of a compound like this compound.

Considerations for Use in Biological Assays

For enzymatic assays, a stock solution of this compound is often prepared in an organic solvent like anhydrous DMSO.[3] This stock is then diluted into the aqueous assay buffer. Due to the low aqueous solubility, this dilution can lead to the formation of a fine precipitate or an emulsion. To improve the dispersion in aqueous media, non-ionic detergents such as Pluronic® F-127 can be added to the stock solution before dilution.[3] It is crucial to empirically determine the optimal concentration of the detergent to ensure it does not interfere with the biological activity being measured.

References

The Core Principles of the 4-Methylumbelliferyl Stearate (4-MUS) Lipase Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 4-Methylumbelliferyl stearate (4-MUS) lipase assay, a sensitive and widely used method for measuring lipase activity. The guide details the core principles of the assay, experimental protocols, and relevant data for researchers in academia and the pharmaceutical industry.

Core Principle: A Fluorogenic Approach to Quantifying Lipase Activity

The this compound (4-MUS) lipase assay is a fluorometric method that relies on the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product. This principle allows for the continuous and highly sensitive measurement of lipase activity.

The substrate, this compound (4-MUS), is an ester formed between the long-chain saturated fatty acid, stearic acid, and the fluorescent molecule 4-methylumbelliferone (4-MU). In its esterified form, the fluorescence of the 4-MU moiety is quenched. Lipases, which are triacylglycerol acyl hydrolases (EC 3.1.1.3), catalyze the hydrolysis of the ester bond in 4-MUS. This enzymatic cleavage releases stearic acid and the highly fluorescent 4-methylumbelliferone (4-MU).

The rate of formation of 4-MU is directly proportional to the lipase activity in the sample. The fluorescence of the liberated 4-MU can be monitored over time using a fluorometer, with excitation and emission wavelengths typically around 330-385 nm and 450 nm, respectively, depending on the pH of the assay buffer.

dot

Caption: Enzymatic hydrolysis of this compound by lipase.

Experimental Protocols

The following provides a generalized, detailed methodology for performing the 4-MUS lipase assay. It is important to note that optimal conditions may vary depending on the specific lipase being investigated and should be determined empirically. This protocol is adapted from methodologies for similar long-chain 4-methylumbelliferyl esters.

Materials and Reagents

-

Lipase Source: Purified lipase or biological sample containing lipase (e.g., from Candida rugosa, porcine pancreas, Pseudomonas cepacia).

-

Substrate: this compound (4-MUS).

-

Fluorescent Standard: 4-Methylumbelliferone (4-MU).

-

Buffer: For example, 0.1 M Phosphate buffer (pH 7.0) or Tris-HCl buffer at the optimal pH for the specific lipase.

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO) or methyl cellosolve.

-

Stabilizing Agent: Sodium dodecyl sulfate (SDS) for long-chain fatty acid esters.

-

Stop Reagent (Optional): 10% o-phosphoric acid or a solution of citric acid/sodium citrate.

-

Equipment: 96-well black, clear-bottom microplates, microplate reader with fluorescence detection capabilities, incubator, and standard laboratory equipment.

Preparation of Solutions

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of 4-MUS in DMSO. Due to the hydrophobic nature of the long stearate chain, gentle warming may be required to fully dissolve the substrate. Store protected from light.

-

Working Substrate Solution (e.g., 0.25 mM): Dilute the 10 mM 4-MUS stock solution in the assay buffer. For long-chain esters like 4-MUS, the addition of a stabilizing agent such as SDS (e.g., to a final concentration of 0.006% w/v) is often necessary to prevent precipitation in the aqueous buffer. Incubate this solution at 37°C before use.

-

Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

-

4-MU Standard Curve: Prepare a series of dilutions of 4-MU in the assay buffer (e.g., from 1 µM to 100 µM) to generate a standard curve for quantifying the amount of product formed.

Assay Procedure

-

Standard Curve:

-

Add 50 µL of each 4-MU standard dilution to wells of the 96-well plate in triplicate.

-

Add 50 µL of assay buffer to each standard well.

-

Add 100 µL of assay buffer to blank wells.

-

-

Enzyme Reaction:

-

To the sample wells, add 50 µL of the enzyme solution (or sample containing lipase) and 50 µL of the assay buffer.

-

For control wells (no enzyme), add 100 µL of assay buffer.

-

Initiate the reaction by adding 100 µL of the pre-warmed working substrate solution to all wells (including enzyme and control wells). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction (Optional for endpoint assays):

-

Add a small volume of a stop reagent (e.g., 10 µL of 10% o-phosphoric acid) to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in the microplate reader. The excitation and emission wavelengths for 4-MU are pH-dependent. Typical settings are:

-

pH 7.4: Excitation ~370 nm, Emission ~450 nm

-

pH 10.4: Excitation ~385 nm, Emission ~450 nm

-

pH 4.6: Excitation ~330 nm, Emission ~450 nm

-

-

Data Analysis

-

Subtract the average fluorescence of the blank wells from all standard and sample readings.

-

Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.

-

Calculate the lipase activity, typically expressed in units such as µmol of 4-MU produced per minute per mg of protein (µmol/min/mg).

dot

Caption: Experimental workflow for the 4-MUS lipase assay.

Quantitative Data and Enzyme Specificity

Table 1: Substrate Specificity of Common Lipases

| Lipase Source | Substrate Preference | Optimal pH | Optimal Temperature (°C) |

| Candida rugosa | Prefers medium to long-chain fatty acids.[1] | 7.0 - 8.5 | 35 - 45 |

| Porcine Pancreas | Hydrolyzes a broad range of fatty acid chain lengths. | 7.0 - 9.0 | 37 - 40 |

| Pseudomonas cepacia | Effective on a wide range of substrates, including long-chain fatty acids. | 7.0 - 9.0 | 45 - 55 |

Table 2: Representative Kinetic Parameters for Lipase Activity

Note: The following data is for analogous substrates and serves as an estimation due to the lack of specific data for this compound.

| Lipase Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Candida rugosa | 4-Methylumbelliferyl butyrate | 0.46 | 0.54 (µM/min) |

| Candida rugosa (immobilized) | Olive Oil | 0.15 | 51 |

Considerations and Optimization

-

Substrate Solubility: Due to the long hydrophobic stearate chain, 4-MUS has poor solubility in aqueous solutions. The use of a detergent like SDS or Triton X-100 below its critical micelle concentration is crucial for maintaining the substrate in a stable emulsion and ensuring its availability to the enzyme.

-

pH Optimum: The optimal pH for lipase activity varies depending on the source of the enzyme. It is recommended to perform the assay at the known optimal pH for the lipase being studied.

-

Temperature Optimum: Lipase activity is also temperature-dependent. The assay should be conducted at the optimal temperature for the specific lipase to ensure maximal activity.

-

Linear Range: It is essential to determine the linear range of the assay with respect to both time and enzyme concentration. The reaction should be stopped or measured within the time frame where the product formation is linear.

-

Interfering Substances: Components in crude biological samples may interfere with the assay by quenching the fluorescence of 4-MU or inhibiting the lipase. Appropriate controls are necessary to account for such interference.

Conclusion

The this compound lipase assay is a powerful tool for the sensitive and quantitative measurement of lipase activity. Its fluorogenic nature allows for a continuous and high-throughput compatible format. By understanding the core principles and carefully optimizing the experimental conditions, researchers can effectively utilize this assay for a wide range of applications, from fundamental enzyme characterization to high-throughput screening in drug discovery.

References

The Fluorogenic Compass: A Technical Guide to 4-Methylumbelliferyl Stearate in Novel Enzyme Discovery

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Application of 4-Methylumbelliferyl Stearate for the Identification and Characterization of Novel Hydrolases.

This technical guide delves into the utility of this compound (4-MUS) as a powerful fluorogenic tool in the quest for novel enzymes. Lipases and esterases, a broad class of hydrolases, are of immense interest in various industrial and pharmaceutical applications. The discovery of novel hydrolases with unique properties is a continuous pursuit, and high-throughput screening (HTS) methodologies are central to these efforts. 4-MUS and related long-chain fatty acid esters of 4-methylumbelliferone serve as highly sensitive substrates for the detection of lipolytic activity, enabling the rapid and efficient screening of large enzyme libraries.

The Principle of Fluorogenic Detection

This compound is an ester of stearic acid and the fluorophore 4-methylumbelliferone (4-MU). In its esterified form, 4-MUS is essentially non-fluorescent. However, upon enzymatic hydrolysis by a lipase or esterase, the highly fluorescent 4-methylumbelliferone is released. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, providing a quantifiable measure of substrate turnover. The fluorescence of 4-MU is highly dependent on pH, with maximal fluorescence observed in the alkaline range (pH 9-10).[1][2] This necessitates alkalinization of the reaction mixture before fluorescence measurement to ensure optimal signal detection.

Applications in Novel Enzyme Discovery

The sensitivity of fluorogenic assays employing 4-MUS and its analogs makes them ideal for high-throughput screening of microbial consortia, metagenomic libraries, and collections of engineered enzyme variants to identify novel lipases and esterases.

Case Study: Discovery of Novel Esterases

While many studies utilize p-nitrophenyl (pNP) esters for detailed kinetic characterization due to their chromogenic properties, 4-methylumbelliferyl esters are often employed in initial screening phases. For instance, in the characterization of a novel family VIII esterase with β-lactamase activity (PsEstA) from Paenibacillus sp., the enzyme's activity was confirmed using 4-MU acetate.[3][4] Similarly, two novel metagenome-derived esterases, EstA3 and EstCE1, belonging to family VIII, were identified and shown to hydrolyze short-chain fatty acid esters.[5]

Quantitative Analysis of Enzyme Activity

The use of 4-MUS allows for the determination of key kinetic parameters of lipolytic enzymes, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for comparing the efficiency of different enzymes and for understanding their substrate specificity.

| Enzyme | Substrate | Km (mM) | Vmax (µM/min) | Source |

| Candida rugosa lipase | 4-Methylumbelliferyl butyrate | 0.46 ± 0.06 | 0.54 ± 0.03 | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is poorly soluble in aqueous solutions. A common method for preparing a working substrate solution involves dissolving it in an organic solvent followed by emulsification in a buffered solution.

Materials:

-

This compound (4-MUS)

-

Methyl cellosolve (2-methoxyethanol) or Dimethyl sulfoxide (DMSO)

-

Distilled water

-

Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Surfactant (e.g., Triton X-100, gum arabic)

Procedure:

-

Prepare a concentrated stock solution of 4-MUS (e.g., 100 mM) in methyl cellosolve or DMSO.[7]

-

To prepare the working substrate emulsion, vigorously mix the 4-MUS stock solution with the assay buffer containing a surfactant. For example, an emulsion can be prepared by mixing 200 µL of 100 mM 4-MUS in methoxyethanol with 100 µL of 50 mM sodium phosphate pH 7.0 containing 1% gum arabic and 0.4% Triton X-100.[7]

-

The final concentration of the substrate in the assay will depend on the specific experimental design and the expected Km of the enzyme.

General Enzyme Assay Protocol (96-well plate format)

This protocol provides a general framework for a lipase/esterase activity assay using a 4-methylumbelliferyl substrate.

Materials:

-

Enzyme solution (e.g., purified enzyme, cell lysate, or culture supernatant)

-

4-MUS substrate emulsion

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Stop solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)

-

96-well black, flat-bottom microplate

-

Plate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Add a defined volume of the enzyme solution to the wells of the 96-well plate.

-

To initiate the enzymatic reaction, add the 4-MUS substrate emulsion to each well. The final volume in each well should be consistent.

-

Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the stop solution to each well. The alkaline pH of the stop solution also maximizes the fluorescence of the liberated 4-methylumbelliferone.[8]

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

A standard curve of 4-methylumbelliferone should be prepared to convert the fluorescence units into the concentration of the product formed.

Visualizing the Process: From Reaction to Discovery

To better illustrate the concepts described, the following diagrams outline the enzymatic reaction and a typical high-throughput screening workflow.

Conclusion

This compound and other related fluorogenic substrates are indispensable tools in modern enzyme discovery. Their high sensitivity and suitability for high-throughput formats enable the rapid identification of novel lipases and esterases from vast and diverse biological sources. The detailed protocols and conceptual workflows presented in this guide provide a solid foundation for researchers and drug development professionals to leverage these powerful reagents in their pursuit of novel biocatalysts with significant scientific and industrial potential.

References

- 1. researchgate.net [researchgate.net]

- 2. brainly.com [brainly.com]

- 3. Molecular Characterization of a Novel Family VIII Esterase with β-Lactamase Activity (PsEstA) from Paenibacillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Biochemical Characterization of Two Novel Metagenome-Derived Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Basic Research Applications of 4-Methylumbelliferyl Stearate

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylumbelliferyl stearate (4-MUS) is a fluorogenic substrate primarily utilized for the sensitive measurement of lipase and esterase activity.[1][2] It belongs to a family of substrates derived from the fluorescent coumarin, 4-methylumbelliferone (4-MU). The core principle of its application lies in the enzymatic hydrolysis of the ester bond linking stearic acid to 4-MU. This cleavage event releases the 4-methylumbelliferone fluorophore, which, unlike its esterified form, emits a strong blue fluorescence upon excitation.[3] This property allows for the continuous and highly sensitive quantification of enzyme activity in a variety of biological samples.

The enzymatic reaction liberates 4-methylumbelliferone (4-MU), which can be detected fluorometrically.[4] The fluorescence of the released 4-MU is pH-dependent, with optimal detection typically occurring under basic conditions.[5]

Core Application: Fluorometric Enzyme Activity Assays

The primary application of 4-MUS is in the quantification of enzymes that hydrolyze ester bonds, particularly lipases and other esterases.[2][6] These enzymes are ubiquitous and play critical roles in lipid metabolism and signaling.

Principle of Detection

The assay is based on a straightforward enzymatic reaction. A lipase or esterase cleaves the stearate group from the non-fluorescent 4-MUS molecule. This releases the highly fluorescent 4-methylumbelliferone (4-MU), and the rate of its formation is directly proportional to the enzyme's activity. The increase in fluorescence can be monitored over time using a fluorometer.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Protocol for lipase activity assay using 4-Methylumbelliferyl stearate

Application Notes & Protocols

Topic: Protocol for Lipase Activity Assay Using 4-Methylumbelliferyl Stearate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. The determination of lipase activity is fundamental for research in enzymology, drug discovery, and diagnostics. This application note provides a detailed protocol for a highly sensitive and continuous fluorometric assay for measuring lipase activity using this compound (4-MUS) as a fluorogenic substrate. The principle of this assay is based on the enzymatic cleavage of the non-fluorescent 4-MUS by lipase, which releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of 4-MU formation is directly proportional to the lipase activity and can be monitored in real-time using a fluorescence spectrophotometer or a microplate reader.

Principle of the Assay

The lipase-catalyzed hydrolysis of this compound yields stearic acid and 4-methylumbelliferone. 4-methylumbelliferone is a fluorescent molecule with excitation and emission maxima that are pH-dependent. At alkaline pH, the fluorescence is enhanced, providing a sensitive measure of enzyme activity.

Enzymatic Reaction

Caption: Enzymatic hydrolysis of this compound by lipase.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| This compound (4-MUS) | Sigma-Aldrich | M1010 |

| Lipase (e.g., from Candida rugosa) | Sigma-Aldrich | L1754 |

| 4-Methylumbelliferone (4-MU) | Sigma-Aldrich | M1381 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Tris-HCl buffer | Fisher Scientific | BP152 |

| Sodium deoxycholate | Sigma-Aldrich | D6750 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| 96-well black, flat-bottom microplates | Corning | 3603 |

| Fluorescence microplate reader | (e.g., BioTek, Molecular Devices) | - |

Experimental Protocols

Reagent Preparation

a. This compound (4-MUS) Stock Solution (10 mM):

-

Dissolve 4.43 mg of 4-MUS in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store in small aliquots at -20°C, protected from light.

b. 4-Methylumbelliferone (4-MU) Standard Stock Solution (1 mM):

-

Dissolve 1.76 mg of 4-MU in 10 mL of DMSO.

-

Store at 4°C, protected from light.

c. Assay Buffer (50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) sodium deoxycholate and 0.1% (w/v) BSA):

-

Dissolve 0.605 g of Tris base in 80 mL of deionized water.

-

Adjust the pH to 8.0 with 1 M HCl.

-

Add 0.5 g of sodium deoxycholate and 0.1 g of BSA.

-

Stir gently until all components are dissolved.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C.

d. Lipase Solution:

-

Prepare a stock solution of lipase in the assay buffer at a desired concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution with the assay buffer to achieve a working concentration that results in a linear rate of fluorescence increase over time. The optimal concentration should be determined empirically for each lipase preparation.

Assay Procedure

The following workflow outlines the steps for performing the lipase activity assay in a 96-well microplate format.

Caption: Experimental workflow for the lipase activity assay.

a. 4-MU Standard Curve:

-

Prepare a series of dilutions of the 1 mM 4-MU stock solution in the assay buffer to obtain final concentrations ranging from 0 to 50 µM in a total volume of 200 µL per well.

-

A typical dilution series would be: 0, 1, 2.5, 5, 10, 20, 30, 40, and 50 µM.

-

Add 200 µL of each standard dilution to the wells of a 96-well black microplate.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Plot the fluorescence intensity versus the 4-MU concentration to generate a standard curve.

b. Lipase Activity Measurement:

-

To each well of a 96-well black microplate, add 180 µL of the assay buffer.

-

Add 10 µL of the 10 mM 4-MUS stock solution to each well to achieve a final substrate concentration of 500 µM. Mix gently by pipetting.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the diluted lipase solution to each well. For the blank control, add 10 µL of assay buffer without the enzyme.

-

Immediately place the microplate in a fluorescence reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity kinetically for a set period (e.g., 15-30 minutes) with readings taken every 30-60 seconds. The excitation and emission wavelengths should be set to 360 nm and 450 nm, respectively.

Data Analysis

-

Calculate the rate of reaction: Determine the initial rate of the reaction (V₀) by plotting the fluorescence intensity against time. The slope of the linear portion of this curve represents the rate of fluorescence increase (RFU/min).

-

Convert RFU/min to nmol/min: Use the slope of the 4-MU standard curve to convert the rate of fluorescence increase into the rate of 4-MU production (nmol/min).

-

Lipase Activity (nmol/min) = (Slope of sample / Slope of standard curve)

-

-

Calculate Specific Activity: The specific activity of the lipase is expressed as units per milligram of protein (U/mg). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-MU per minute under the specified assay conditions.

-

Specific Activity (U/mg) = (Lipase Activity (µmol/min) / mg of protein in the reaction)

-

Data Presentation

Table 1: 4-Methylumbelliferone Standard Curve Data

| 4-MU Concentration (µM) | Average Fluorescence (RFU) |

| 0 | 50 |

| 1 | 250 |

| 2.5 | 600 |

| 5 | 1200 |

| 10 | 2450 |

| 20 | 4900 |

| 30 | 7350 |

| 40 | 9800 |

| 50 | 12250 |

Table 2: Lipase Activity Determination

| Sample | Protein Conc. (µg/mL) | Rate (RFU/min) | Rate (nmol/min) | Specific Activity (U/mg) |

| Lipase Prep A | 10 | 1500 | 6.12 | 0.612 |

| Lipase Prep B | 10 | 950 | 3.88 | 0.388 |

| Blank | 0 | 10 | - | - |

Note: The data presented in the tables are for illustrative purposes only. Actual results will vary depending on the experimental conditions and the lipase being assayed.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autohydrolysis of the substrate; Contaminated reagents | Run a no-enzyme control. Prepare fresh buffers and substrate solution. |

| Low or no signal | Inactive enzyme; Incorrect buffer pH; Sub-optimal substrate concentration | Check enzyme activity with a known positive control. Verify the pH of the assay buffer. Perform a substrate concentration curve to determine the optimal concentration. |

| Non-linear reaction rate | Substrate depletion; Enzyme instability | Use a lower enzyme concentration or monitor the reaction for a shorter period. Ensure the enzyme is stable under the assay conditions. |

Conclusion

The fluorometric assay using this compound is a robust, sensitive, and continuous method for determining lipase activity. The protocol provided herein can be adapted for high-throughput screening of lipase inhibitors or for characterizing the kinetic properties of different lipases. Careful preparation of reagents and optimization of assay conditions are crucial for obtaining accurate and reproducible results.

Application Notes and Protocols for 4-Methylumbelliferyl Stearate in Lipase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 4-Methylumbelliferyl stearate (4-MUS), a fluorogenic substrate for the measurement of lipase activity.

Introduction

This compound is a sensitive substrate used in fluorometric assays to determine the activity of various lipases, including acid and alkaline lipases. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUS to stearic acid and the highly fluorescent 4-methylumbelliferone (4-MU). The rate of 4-MU formation, measured by its fluorescence, is directly proportional to the lipase activity. This substrate is particularly valuable for screening potential lipase inhibitors and for diagnosing diseases associated with lipase deficiencies, such as lysosomal acid lipase (LAL) deficiency.

Physicochemical Properties and Solubility

This compound is a white to off-white solid. Its solubility is a critical factor in the preparation of working solutions for enzymatic assays.

| Property | Value |

| Molecular Formula | C₂₈H₄₂O₄ |

| Molecular Weight | 442.6 g/mol |

| CAS Number | 79408-85-8 |

| Melting Point | 80 - 82 °C |

| Solubility | Chloroform: 25 mg/mL (clear, colorless solution) |

| DMSO: Soluble (often used for stock solutions) | |

| Methyl Cellosolve: Soluble (used for stock solutions) | |

| Water: Insoluble | |

| Storage (Solid) | Store at -20°C for long-term stability. |

| Storage (In Solvent) | Store at -80°C for up to 2 years; at -20°C for up to 1 year.[1] |

Preparation of Working Solutions

Two primary methods are recommended for preparing a working solution of this compound. The choice of method depends on the specific requirements of the assay and the instrumentation available.

Protocol 1: Preparation of a 4-MUS Emulsion

This protocol is suitable for creating a homogeneous emulsion of the substrate in an aqueous buffer.

Materials:

-

This compound (solid)

-

Methyl cellosolve (2-methoxyethanol)

-

Distilled or deionized water

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a Stock Solution:

-

Weigh out the required amount of this compound.

-

Dissolve the solid in methyl cellosolve to a concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.43 mg of 4-MUS in 1 mL of methyl cellosolve.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Prepare the Working Emulsion:

-

In a separate tube, add the desired volume of distilled water.

-

While vortexing the water, slowly add the 4-MUS stock solution to achieve the final desired concentration (typically in the micromolar range). For example, to prepare a 1 mM final concentration, dilute the 10 mM stock solution 1:10 in distilled water.

-

The resulting mixture will be a homogeneous emulsion. For some applications, brief sonication may help to create a more uniform emulsion.

-

Note: The esters may not stay in solution and can form emulsions or, in some cases, crystallize out of solution over time. It is recommended to prepare the working emulsion fresh before each experiment.

Protocol 2: Preparation of a 4-MUS Solution using DMSO

This protocol is often used for high-throughput screening assays where the use of an organic solvent like DMSO is common.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

0.1% (w/v) Sodium dodecyl sulfate (SDS) solution (optional, as a stabilizer)

Procedure:

-

Prepare a Stock Solution:

-

Weigh out the required amount of this compound.

-

Dissolve the solid in anhydrous DMSO to prepare a stock solution, for example, at a concentration of 10 mM.

-

Vortex thoroughly until the solid is completely dissolved. Store this stock solution at -20°C or -80°C for long-term use.

-

-

Prepare the Working Solution:

-

Dilute the DMSO stock solution into the assay buffer to the final desired concentration. For assays with long-chain fatty acid substrates like stearate, the addition of a stabilizing agent such as SDS to the buffer may be beneficial to prevent precipitation. A final concentration of 0.006% SDS has been used for a similar substrate, 4-methylumbelliferyl palmitate.[2]

-

For example, to prepare a 250 µM working solution, dilute the 10 mM stock solution 1:40 in the assay buffer.

-

Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

-

Experimental Protocol: Fluorometric Lipase Activity Assay

This protocol provides a general procedure for measuring lipase activity using a 4-MUS working solution in a 96-well plate format.

Materials:

-

4-MUS working solution (prepared as described above)

-

Lipase-containing sample (e.g., cell lysate, purified enzyme)

-

Assay buffer (pH will vary depending on the optimal pH of the lipase being studied)

-

Stop solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.0-10.7, or 10% o-phosphoric acid[2])

-

4-Methylumbelliferone (4-MU) standard for calibration curve

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare 4-MU Standard Curve:

-

Prepare a stock solution of 4-MU in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the 4-MU stock solution in the assay buffer to generate a standard curve (e.g., from 0 to 100 µM).

-

-

Assay Setup:

-

Add a specific volume of the lipase-containing sample to the wells of the 96-well plate.

-

Include appropriate controls:

-

Blank: Assay buffer without the enzyme.

-

Negative Control: A sample known to have no lipase activity.

-

Positive Control: A sample with known lipase activity.

-

-

-

Initiate the Reaction:

-

Add the 4-MUS working solution to each well to start the enzymatic reaction. The final volume in each well should be consistent.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the lipase being assayed (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Terminate the Reaction:

-

Stop the reaction by adding the stop solution to each well. The basic pH of a glycine-carbonate buffer also enhances the fluorescence of the 4-MU product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in a microplate reader. The excitation and emission wavelengths for 4-MU are dependent on the pH.

-

At pH 4.6, Excitation: 330 nm, Emission: 450 nm.

-

At pH 7.4, Excitation: 370 nm, Emission: 450 nm.

-

At pH 10.4, Excitation: 385 nm, Emission: 450 nm.

-

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Use the 4-MU standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.

-

Calculate the lipase activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

Diagrams

Caption: Experimental workflow for a fluorometric lipase assay using this compound.

References

Application Note: High-Throughput Screening of Lipase Inhibitors with 4-Methylumbelliferyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that play a crucial role in the digestion and metabolism of lipids. Their inhibition has emerged as a key therapeutic strategy for the management of obesity and other metabolic disorders. High-throughput screening (HTS) of large compound libraries is an essential part of the drug discovery process to identify novel lipase inhibitors. This application note describes a robust and sensitive fluorometric HTS assay for the detection of lipase inhibitors using 4-Methylumbelliferyl stearate (4-MUS) as a substrate.

The assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUS by lipase, which releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The increase in fluorescence intensity is directly proportional to the lipase activity. In the presence of an inhibitor, the rate of 4-MU production is reduced, leading to a decrease in the fluorescent signal. This method is readily adaptable to a 384-well plate format, making it suitable for automated HTS campaigns.

Principle of the Assay

The enzymatic reaction underlying this screening assay is the hydrolysis of the ester bond in this compound by lipase. This reaction yields stearic acid and the fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence of 4-MU can be measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm. The rate of the reaction is monitored by the increase in fluorescence over time. Putative lipase inhibitors will decrease the rate of 4-MU formation.

Data Presentation

The following table summarizes the inhibitory activity of known lipase inhibitors against pancreatic lipase. It is important to note that the substrate used to determine the IC50 value can influence the result.

| Compound | Lipase Source | Substrate Used | IC50 Value | Reference |

| Orlistat | Porcine Pancreas | p-nitrophenyl butyrate (p-NPB) | 0.218 µg/mL | [1] |

| Orlistat | Porcine Pancreas | Not Specified | 17.05 µg·mL -1 | [2] |

| Orlistat | Not Specified | Not Specified | 17.45 ± 3.15 nM | [3] |

| Cetilistat | Not Specified | Not Specified | 72.15 ± 6.32 nM | [3] |

| Epigallocatechin gallate (EGCG) | Not Specified | Not Specified | 2.19 ± 0.24 μM | [3] |

| Tropolone | Candida rugosa | 4-Methylumbelliferyl palmitate (4-MUP) | 3.75 x 10⁻⁴ M | [4] |

| Tropolone | Candida rugosa | 4-Methylumbelliferyl butyrate (4-MUB) | 3.95 x 10⁻⁴ M | [4] |

| Taraxacum officinale extract | Porcine Pancreas | 4-methylumbelliferyl oleate | 78.2 µg/ml | [5] |

| Penicillium species extract | Not Specified | p-nitrophenol laurate | 3.69 µg/ml |

Experimental Protocols

Materials and Reagents

-

Lipase: Porcine pancreatic lipase (or other suitable lipase)

-

Substrate: this compound (4-MUS)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂

-

Inhibitor Stock Solutions: Known lipase inhibitor (e.g., Orlistat) and test compounds dissolved in DMSO.

-

DMSO: Dimethyl sulfoxide, molecular biology grade

-

Microplates: 384-well, black, flat-bottom plates

-

Plate Reader: Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Preparation of Reagents

-

Lipase Stock Solution: Prepare a stock solution of porcine pancreatic lipase in assay buffer. The final concentration in the assay will need to be optimized to achieve a robust signal window. A starting concentration of 1-5 µg/mL in the final reaction volume is recommended.

-

4-MUS Substrate Solution: Prepare a stock solution of 4-MUS in DMSO. For the working solution, dilute the stock in assay buffer to the desired final concentration. Due to the hydrophobic nature of the stearate chain, the addition of a stabilizing agent like 0.006% (w/v) SDS may be required to maintain solubility in the aqueous assay buffer.[4] The optimal final concentration of 4-MUS should be determined experimentally but is typically in the low micromolar range.

-

Compound Plates: Prepare serial dilutions of test compounds and control inhibitors in DMSO in a separate plate. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.

High-Throughput Screening Protocol (384-Well Format)

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 200 nL) of test compounds, positive control (e.g., Orlistat), and negative control (DMSO) into the wells of a 384-well assay plate.

-

Enzyme Addition: Add 10 µL of the lipase solution to each well of the assay plate.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the 4-MUS substrate solution to each well to start the enzymatic reaction. The final volume in each well will be 20 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 360/460 nm) every minute for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the data to the controls:

-

% Inhibition = 100 x (1 - (Ratesample - Ratenegative control) / (Ratepositive control - Ratenegative control))

-

-

Plot the % inhibition against the compound concentration to determine the IC50 values for active compounds.

-

Calculate the Z'-factor to assess the quality of the assay. An excellent assay will have a Z'-factor between 0.5 and 1.0.

Z'-Factor Calculation: Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

Where:

-

SDpositive control is the standard deviation of the positive control (e.g., no inhibitor).

-

SDnegative control is the standard deviation of the negative control (e.g., a known potent inhibitor).

-

Meanpositive control is the mean signal of the positive control.

-

Meannegative control is the mean signal of the negative control.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Continuous Fluorogenic Assay of Lipase Activity Using 4-Methylumbelliferyl Stearate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. Their activity is pivotal in various physiological processes and they are significant targets in drug discovery for conditions such as obesity, dyslipidemia, and pancreatitis. This application note describes a continuous, highly sensitive fluorogenic assay for determining lipase activity using 4-Methylumbelliferyl stearate (4-MUS) as a substrate. The assay relies on the enzymatic cleavage of the non-fluorescent 4-MUS by lipase, which releases the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU formation is directly proportional to the lipase activity and can be monitored in real-time using a fluorometer. This method is adaptable for high-throughput screening of lipase inhibitors and for detailed kinetic studies.

Principle of the Assay

The fundamental principle of this assay is the enzymatic hydrolysis of a fluorogenic substrate. This compound is a non-fluorescent molecule. In the presence of a lipase, the ester bond linking the stearate moiety to the 4-methylumbelliferyl group is cleaved. This releases 4-methylumbelliferone (4-MU), which is highly fluorescent upon excitation at approximately 360 nm, with an emission maximum around 450 nm. The increase in fluorescence intensity over time provides a direct measure of the rate of the enzymatic reaction.

Figure 1. Biochemical reaction of the 4-MUS lipase assay.

Experimental Protocols

Materials and Reagents

-

This compound (4-MUS)

-

Lipase (e.g., from Candida rugosa, porcine pancreas, or a purified recombinant lipase)

-

4-Methylumbelliferone (4-MU) standard

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 5 mM CaCl₂)

-

Detergent (e.g., Triton X-100 or sodium deoxycholate)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation/emission wavelengths of ~360/450 nm

Preparation of Reagents

-

4-MUS Stock Solution: Prepare a 10 mM stock solution of 4-MUS in DMSO. Due to the hydrophobic nature of the stearate chain, gentle warming may be required for complete dissolution. Store at -20°C.

-

Lipase Stock Solution: Prepare a stock solution of the lipase in the assay buffer. The final concentration will depend on the specific activity of the enzyme and should be determined empirically. Store on ice during use and at -20°C or -80°C for long-term storage.

-

4-MU Standard Stock Solution: Prepare a 1 mM stock solution of 4-MU in DMSO. This will be used to generate a standard curve for quantifying the amount of product formed. Store protected from light at 4°C.

-

Assay Buffer with Detergent: Prepare the assay buffer containing a suitable detergent to aid in the solubilization of the lipophilic substrate. The optimal type and concentration of the detergent (e.g., 0.1% Triton X-100) should be determined experimentally.

Assay Protocol for Continuous Lipase Activity Measurement

The following protocol is a general guideline and may require optimization for specific lipases and experimental conditions.

Figure 2. Experimental workflow for the continuous lipase assay.

-

Prepare 4-MU Standard Curve:

-

Create a series of dilutions of the 4-MU stock solution in the assay buffer to generate concentrations ranging from 0 to 50 µM.

-

Add 200 µL of each standard dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at the end of the experiment under the same conditions as the kinetic assay.

-

Plot the fluorescence intensity versus the 4-MU concentration to generate a standard curve. The slope of this curve will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µmol/min).

-

-

Enzyme Assay:

-

Add the components to the wells of a 96-well plate in the following order:

-

Assay Buffer

-

Lipase solution (or inhibitor and then lipase for inhibition studies)

-

4-MUS substrate

-

-

A typical final reaction volume is 200 µL. The final concentration of 4-MUS should be optimized, but a starting point of 10-50 µM is recommended.

-

It is crucial to include control wells:

-

No-enzyme control: Assay buffer and 4-MUS to measure background substrate hydrolysis.

-

No-substrate control: Assay buffer and lipase to measure background fluorescence of the enzyme.

-

-

-

Kinetic Measurement:

-

Immediately after adding the substrate, place the microplate in a fluorescence reader pre-set to the assay temperature (e.g., 37°C).

-

Measure the fluorescence intensity every 30-60 seconds for a period of 15-30 minutes. Ensure the measurements are in the linear range of the reaction.

-

-

Data Analysis:

-

For each well, plot the relative fluorescence units (RFU) against time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔRFU/min).

-

Convert the V₀ from RFU/min to µmol/min using the slope from the 4-MU standard curve.

-

Calculate the specific activity of the lipase (e.g., in µmol/min/mg of protein).

-

Protocol for Lipase Inhibitor Screening

-

Prepare the assay as described above.

-

Prior to adding the 4-MUS substrate, add the potential inhibitor (dissolved in a suitable solvent like DMSO) to the wells containing the lipase and assay buffer.

-

Incubate the lipase with the inhibitor for a predetermined time (e.g., 10-15 minutes) at the assay temperature.

-

Initiate the reaction by adding the 4-MUS substrate.

-

Measure the kinetic activity as described above.

-

Calculate the percentage of inhibition relative to a control reaction containing the solvent vehicle instead of the inhibitor.

Data Presentation

Quantitative data from lipase assays using 4-methylumbelliferyl esters are summarized below. These tables provide typical parameters that can be expected and serve as a reference for experimental design.

Table 1: Excitation and Emission Wavelengths for 4-Methylumbelliferone (4-MU)

| Fluorophore | Excitation (nm) | Emission (nm) | Notes |

| 4-Methylumbelliferone | ~360 | ~450 | The exact wavelengths can vary slightly depending on the instrument and buffer pH. |

Table 2: Representative Kinetic Parameters for Lipase with 4-MU Substrates

While specific data for this compound is less commonly published, data from other 4-MU esters can provide a useful reference. The Km value is influenced by the fatty acid chain length.

| Substrate | Lipase Source | Km (mM) | Vmax (µM/min) | Reference Conditions |

| 4-Methylumbelliferyl butyrate | Candida rugosa | 0.46 ± 0.06 | 0.54 ± 0.03 | Phosphate buffer pH 7.0[1] |

| 4-Methylumbelliferyl oleate | Human leukocytes | - | - | pH optimum of 4.0 in acetate buffer[2] |

| 4-Methylumbelliferyl palmitate | Human leukocytes | - | - | Used for lysosomal acid lipase activity measurement[3] |

Table 3: Example of Data from a Lipase Inhibition Assay

| Inhibitor Concentration (µM) | Initial Velocity (RFU/min) | % Inhibition |

| 0 (Control) | 500 | 0% |

| 1 | 400 | 20% |

| 10 | 250 | 50% |

| 50 | 100 | 80% |

| 100 | 55 | 89% |

Troubleshooting and Considerations

-

Substrate Solubility: this compound is highly hydrophobic. Ensure it is fully solubilized in the stock solution and effectively dispersed in the aqueous assay buffer. The use of detergents like Triton X-100 or bile salts may be necessary.[1]

-

Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal may be quenched. It is important to work within a concentration range where the fluorescence response is linear.

-

pH Dependence: Lipase activity is highly dependent on pH. The fluorescence of 4-MU is also pH-dependent. Therefore, it is crucial to use a well-buffered system and to generate the standard curve in the same buffer.

-

Spontaneous Hydrolysis: At alkaline pH, 4-MUS may undergo spontaneous hydrolysis. It is important to measure the rate of hydrolysis in the no-enzyme control and subtract this from the rates of the enzymatic reactions.

This detailed application note provides a comprehensive framework for researchers to establish and utilize a continuous fluorogenic lipase assay with this compound. The sensitivity and continuous nature of this assay make it a powerful tool for both basic research and drug development applications.

References

- 1. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-Based Assay for Lipase Activity Using 4-Methylumbelliferyl Stearate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that play a crucial role in the hydrolysis of triglycerides into fatty acids and glycerol, a fundamental process in lipid metabolism. Dysregulation of lipase activity is implicated in numerous metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases. Consequently, the identification and characterization of novel lipase modulators are of significant interest in drug discovery and development. This document provides a detailed protocol for a sensitive and continuous cell-based assay to measure intracellular lipase activity using the fluorogenic substrate 4-Methylumbelliferyl stearate (4-MUS). This assay is suitable for high-throughput screening of potential lipase inhibitors and activators in a physiologically relevant cellular context.

The assay principle is based on the enzymatic hydrolysis of the non-fluorescent substrate 4-MUS by intracellular lipases. This reaction releases the highly fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified to determine lipase activity. The fluorescence intensity is directly proportional to the rate of substrate hydrolysis.

Signaling Pathway of Lipase Activation

Intracellular lipase activity, particularly that of hormone-sensitive lipase (HSL), is tightly regulated by signaling pathways. A key pathway involves the activation of G-protein coupled receptors (GPCRs), such as β-adrenergic receptors, by agonists like isoproterenol. This triggers a cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to the phosphorylation and activation of HSL.[1][2]

Figure 1: cAMP/PKA signaling pathway for lipase activation.

Experimental Workflow

The experimental workflow for the cell-based lipase assay is a multi-step process that includes cell culture, treatment with test compounds, incubation with the fluorogenic substrate, and fluorescence measurement, followed by data normalization.

Figure 2: Experimental workflow for the cell-based lipase assay.

Materials and Reagents

| Reagent | Supplier | Cat. No. (Example) |

| This compound (4-MUS) | Santa Cruz Biotechnology | sc-215091 |

| 3T3-L1 cells | ATCC | CL-173 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Dexamethasone | Sigma-Aldrich | D4902 |

| 3-Isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |

| Insulin | Sigma-Aldrich | I9278 |

| Isoproterenol hydrochloride | Sigma-Aldrich | I6504 |

| Orlistat | Selleck Chemicals | S1629 |

| Hoechst 33342 | Thermo Fisher Scientific | H3570 |

| Bradford Reagent | Bio-Rad | 5000006 |

| Bovine Serum Albumin (BSA) Standard | Thermo Fisher Scientific | 23209 |

| 96-well black, clear-bottom plates | Corning | 3603 |

Detailed Experimental Protocols

Cell Culture and Differentiation of 3T3-L1 Adipocytes

-

Cell Seeding: Seed 3T3-L1 preadipocytes into a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence (approximately 2-3 days).

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium I (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).

-

Maturation (Day 2): After 48 hours, replace the differentiation medium I with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).

-

Maintenance (Day 4 onwards): After another 48 hours, and every two days thereafter, replace the medium with fresh DMEM containing 10% FBS. The cells should be fully differentiated into mature adipocytes with visible lipid droplets by day 8-10.

Cell-Based Lipase Activity Assay

-

Compound Treatment: On the day of the assay, gently wash the differentiated 3T3-L1 adipocytes twice with pre-warmed phosphate-buffered saline (PBS).

-

Add 100 µL of serum-free DMEM containing the test compounds (e.g., lipase inhibitors or activators) at various concentrations to the respective wells. For control wells, add medium with vehicle (e.g., DMSO, typically ≤ 0.5%).

-

Positive Controls:

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to a working concentration of 200 µM in serum-free DMEM.

-

Substrate Addition: Add 100 µL of the 200 µM 4-MUS working solution to each well, resulting in a final concentration of 100 µM.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 60-120 minutes.

-

Excitation Wavelength: 360 nm

-

Emission Wavelength: 450 nm

-

Data Normalization

-

After the final fluorescence reading, remove the assay medium from the wells.

-

Wash the cells once with PBS.

-

Add 100 µL of PBS containing 1 µg/mL Hoechst 33342 to each well.[5]

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using an excitation wavelength of 350 nm and an emission wavelength of 461 nm.[5]

-

Normalize the lipase activity (rate of 4-MU fluorescence increase) to the Hoechst 33342 fluorescence intensity for each well.

-

After the final fluorescence reading, remove the assay medium from the wells.

-

Wash the cells twice with PBS.

-

Lyse the cells in 50 µL of a suitable lysis buffer (e.g., RIPA buffer).

-

Transfer 10 µL of the cell lysate from each well to a new clear 96-well plate.

-

Prepare a series of BSA standards (e.g., 0, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL).[6]

-

Add 10 µL of each standard to the new plate in duplicate.

-

Add 200 µL of Bradford reagent to each well containing lysate and standards.[7]

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 595 nm using a microplate reader.[6]

-

Calculate the protein concentration in each well using the BSA standard curve.

-

Normalize the lipase activity (rate of 4-MU fluorescence increase) to the total protein concentration for each well.

Data Presentation

Table 1: Recommended Assay Parameters

| Parameter | Recommended Value |

| Cell Line | Differentiated 3T3-L1 Adipocytes |

| Seeding Density | 1 x 104 cells/well (96-well plate) |

| 4-MUS Final Concentration | 100 µM |

| Incubation Temperature | 37°C |

| Fluorescence Measurement | Kinetic, every 5 min for 60-120 min |

| Excitation Wavelength | 360 nm |

| Emission Wavelength | 450 nm |

| Data Normalization | Cell number (Hoechst) or Protein (Bradford) |

Table 2: Example Controls and Expected Outcomes

| Control | Compound | Concentration | Expected Outcome |

| Vehicle Control | DMSO | ≤ 0.5% | Basal lipase activity |

| Positive Activator | Isoproterenol | 10 µM | Increased fluorescence signal |

| Positive Inhibitor | Orlistat | 100 µM | Decreased fluorescence signal |

Table 3: IC50/EC50 Values of Known Lipase Modulators (Literature-derived)

| Compound | Target | Cell Type | IC50/EC50 | Reference |

| Orlistat | Pancreatic Lipase | In vitro | ~0.1 µM | [8] |

| Atglistatin | Adipose Triglyceride Lipase (mouse) | In vitro | 0.7 µM | [9] |

| NO-1886 (Ibrolipim) | Lipoprotein Lipase Activator | Adipocytes | N/A (activator) | [10] |

Note: IC50 and EC50 values can vary depending on the cell type and assay conditions. The values presented are for reference and should be determined empirically for the specific experimental setup.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Autohydrolysis of 4-MUS | Prepare fresh substrate solution just before use. Run a no-cell control to determine background. |

| Cell culture medium components | Use serum-free medium for the assay. Phenol red in the medium can also interfere. | |

| Low Signal-to-Noise Ratio | Low lipase activity in cells | Increase cell density or allow for longer differentiation. Use a positive control (e.g., isoproterenol) to stimulate lipase activity. |

| Insufficient substrate concentration | Optimize the 4-MUS concentration (e.g., perform a substrate titration). | |

| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension during seeding. Use a multichannel pipette for consistency. |

| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. | |

| Compound Cytotoxicity | High concentration of test compound | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the compounds. |

Conclusion

The described cell-based assay using this compound provides a robust and sensitive method for quantifying intracellular lipase activity. Its adaptability to a 96-well format makes it ideal for high-throughput screening of potential therapeutic agents targeting lipase enzymes. By incorporating appropriate controls and data normalization procedures, this protocol can yield reliable and reproducible results for researchers in academia and the pharmaceutical industry.

References

- 1. Lipolysis - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. bioagilytix.com [bioagilytix.com]

- 8. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The lipoprotein lipase activator, NO-1886, suppresses fat accumulation and insulin resistance in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence Measurement of 4-Methylumbelliferone (4-MU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferone (4-MU), a coumarin derivative, is a widely utilized fluorogenic substrate in a variety of enzymatic assays. Its non-fluorescent derivatives can be cleaved by specific enzymes to release the highly fluorescent 4-MU molecule. This property allows for the sensitive and quantitative measurement of enzyme activity, making it a valuable tool in drug discovery, diagnostics, and molecular biology. The fluorescence of 4-MU is highly dependent on pH, a critical factor to consider for optimal measurement. This document provides detailed application notes and protocols for the accurate and reliable fluorescence measurement of 4-methylumbelliferone.

Physicochemical Properties and Fluorescence Spectra

4-Methylumbelliferone's fluorescence characteristics are intrinsically linked to its molecular structure and the surrounding chemical environment, most notably the pH.

Key Spectroscopic and Physical Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.2 g/mol | [1] |

| pKa (7-hydroxyl group) | 7.79 | [1] |

| Excitation Wavelength (λex) | ~360-365 nm | [1][2][3] |

| Emission Wavelength (λem) | ~445-460 nm | [1][2][3] |

| Quantum Yield (ΦF) | ~0.63 (in 0.1 M phosphate buffer, pH 10) | [4][5] |

| Solubility | Soluble in methanol (with heating), glacial acetic acid; slightly soluble in ether or chloroform; practically insoluble in cold water. | [1] |

pH Dependence of Fluorescence

The fluorescence intensity of 4-MU is markedly influenced by pH.[1][6][7] In acidic to neutral conditions (pH < 7), the 7-hydroxyl group is protonated, and the molecule exhibits minimal fluorescence.[6][7] As the pH increases to alkaline levels (pH 9-10), this proton dissociates, leading to the formation of the phenolate anion, which is the highly fluorescent species.[1][6] The fluorescence intensity at pH 10.3 can be approximately 100 times greater than at pH 7.4.[1] For this reason, enzymatic assays are often performed at a pH optimal for the enzyme, and then the reaction is stopped and the pH is raised to maximize the fluorescent signal of the liberated 4-MU.

Core Applications

4-MU and its derivatives are instrumental in a variety of applications, including:

-

Enzyme Activity Assays: Fluorogenic substrates like 4-methylumbelliferyl-β-D-galactoside (MUGal) and 4-methylumbelliferyl-β-D-glucuronide (MUG) are used to measure the activity of β-galactosidase and β-glucuronidase, respectively.[3][8]

-